Structure Elucidation of Methyl Demethoxycarbonylchanofruticosinate
Structure Elucidation of Methyl Demethoxycarbonylchanofruticosinate
The following technical guide details the structure elucidation of Methyl demethoxycarbonylchanofruticosinate , a specific monoterpenoid indole alkaloid found in the genus Kopsia.
Content Type: Technical Guide | Version: 1.0 Target Audience: Medicinal Chemists, Natural Products Researchers, Pharmacognosists
Introduction & Chemical Context
Methyl demethoxycarbonylchanofruticosinate (CAS: 80151-89-9) is a monoterpenoid indole alkaloid belonging to the chanofruticosinate class. It is primarily isolated from the leaves and stems of Kopsia species, including Kopsia flavida, Kopsia arborea, and Kopsia hainanensis.
The "chano" prefix in alkaloid nomenclature typically denotes a skeletal rearrangement involving a ring opening (often oxidative cleavage) of a parent cage-like structure—in this case, the heptacyclic fruticosine skeleton.
Structural Significance
This molecule represents a critical biosynthetic or synthetic intermediate where the characteristic
-
Parent Molecule: Methyl chanofruticosinate (C
H N O )[1] -
Target Molecule: Methyl demethoxycarbonylchanofruticosinate (C
H N O )[2] -
Key Modification: Hydrolysis/decarboxylation of the
-carbamate to a free secondary amine ( -H).
Isolation & Purification Strategy
Before elucidation, the compound must be isolated from the complex alkaloidal matrix of the plant extract.
Protocol:
-
Extraction: Air-dried leaves of Kopsia flavida (or related species) are extracted with 95% Ethanol at room temperature.
-
Acid-Base Partitioning: The crude extract is acidified (pH 2, 5% HCl), partitioned with non-polar solvent (removing fats), then basified (pH 10, NH
OH) and extracted with CHCl to yield the Crude Alkaloid Fraction . -
Chromatography:
-
Stationary Phase: Silica gel (230-400 mesh).
-
Mobile Phase: Gradient elution with Hexane/Ethyl Acetate or CHCl
/MeOH. -
Refinement: Centrifugal Thin Layer Chromatography (Chromatotron) is often required to separate the demethoxycarbonyl derivative from the parent methyl chanofruticosinate due to their similar polarity.
-
Structure Elucidation Workflow
The elucidation process relies on a subtractive logic: proving the existence of the chanofruticosinate skeleton while confirming the specific absence of the
High-Resolution Mass Spectrometry (HRMS)
The first step is establishing the molecular formula.
-
Observed Ion:
at m/z ~353. -
Formula: C
H N O . -
Unsaturation Number: 11 degrees of unsaturation.
-
Deduction: Compared to methyl chanofruticosinate (C
H N O ), the loss of C H O corresponds to the loss of a methoxycarbonyl group (-COOCH ) and the addition of a proton (+H).
Functional Group Analysis (IR & UV)[3]
-
UV Spectrum: Absorption maxima at
206, 240, 296 nm.-
Insight: Characteristic of a dihydroindole (indoline) or aniline-like chromophore, consistent with the Kopsia alkaloid skeleton.
-
-
IR Spectrum:
-
3350-3400 cm
: Strong absorption band indicating a free N-H stretch (Secondary amine). This is the diagnostic signal distinguishing it from the parent. -
1730-1740 cm
: Carbonyl stretch (Ester). -
Absence: No band at ~1690-1710 cm
corresponding to the carbamate (N-COOMe) carbonyl found in the parent.
-
NMR Spectroscopy: The Definitive Proof
The structure is solved by assigning the spin systems and confirming the connectivity via 2D NMR.
Table 1: Key NMR Diagnostic Signals (CDCl
, 400 MHz)
| Position | Multiplicity | Structural Inference | ||
| N1-H | 3.80 - 4.50 | br s | - | Free secondary amine (Diagnostic) |
| C-2 | ~3.90 | s | ~52.0 | Methyl Ester (-COOCH |
| C-16 | - | - | ~205.0 | Ketone Carbonyl (Skeleton feature) |
| Aromatic | 6.50 - 7.20 | m | 110-148 | Indoline ring protons (H-9 to H-12) |
| N-COOMe | ABSENT | - | ABSENT | Confirms "Demethoxycarbonyl" |
Connectivity Logic (2D NMR)
-
COSY (Spin Systems):
-
Ethyl Side Chain: Correlations between the methyl triplet (
~0.6-0.8) and methylene quartet confirm the ethyl group attached to the skeleton (typically at C-20). -
Ethano-Bridge: Tracing the -CH
-CH - bridge characteristic of the aspidofractinine/chanofruticosinate core.
-
-
HMBC (Long-Range Correlations):
-
The Ester Link: The methoxy protons (
~3.7) show a strong correlation to the ester carbonyl ( ~170-175), which in turn correlates to the skeletal carbon C-22 or C-2. -
The Ketone: Correlations from adjacent methylene protons establish the position of the C-16 ketone, a hallmark of the chanofruticosinate skeleton.[3]
-
The N1-H Proof: The absence of an HMBC correlation from any methoxy signal to a carbamate carbonyl confirms the N1 is unsubstituted.
-
-
NOESY (Stereochemistry):
-
NOE correlations between H-2, H-16, and H-17 are used to establish the relative configuration, ensuring the "chano" rearrangement stereocenters are intact.
-
Mechanistic Diagram: Elucidation Logic
The following diagram illustrates the logical flow used to deduce the structure, highlighting the critical decision points where the "demethoxycarbonyl" feature is confirmed.
Caption: Logical workflow for the structural determination of Methyl demethoxycarbonylchanofruticosinate, emphasizing the subtractive analysis against the parent alkaloid.
Structural Connectivity Diagram
This diagram visualizes the core "Chanofruticosinate" skeleton and the specific sites of modification that define this molecule.[3]
Caption: Simplified connectivity map of the molecule. The red node highlights the N1 position where the methoxycarbonyl group is absent, defining the "demethoxy" derivative.
References
-
Husain, K., et al. (2001). "Methyl chanofruticosinates from leaves of Kopsia flavida Blume."[4][5] Phytochemistry, 57(4), 603–606.
-
Tan, M., et al. (2011). "Antitussive indole alkaloids from Kopsia hainanensis." Planta Medica, 77(9), 939–944.
-
Kam, T. S., & Sim, K. M. (1998). "Alkaloids from Kopsia." Phytochemistry, 47(1), 145–147. (Context for Fruticosine skeleton).
-
Wang, J. F., et al. (2019). "Methyl chanofruticosinate type alkaloids from the aerial parts of Kopsia lancibracteolata."[6][3] Journal of Asian Natural Products Research, 21(3), 263-269.
Sources
- 1. biocrick.com [biocrick.com]
- 2. Methyl demethoxycarbonylchanofruticosinate | CymitQuimica [cymitquimica.com]
- 3. tandfonline.com [tandfonline.com]
- 4. Two new methyl chanofruticosinates from Kopsia flavida blume - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. tandfonline.com [tandfonline.com]
